molecular formula C13H14O3 B14400318 5-(3-Methoxyphenyl)-2-methylpenta-2,4-dienoic acid CAS No. 89650-03-3

5-(3-Methoxyphenyl)-2-methylpenta-2,4-dienoic acid

Cat. No.: B14400318
CAS No.: 89650-03-3
M. Wt: 218.25 g/mol
InChI Key: MUMFCOINGVLYQJ-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-2-methylpenta-2,4-dienoic acid is an organic compound characterized by a methoxyphenyl group attached to a penta-2,4-dienoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-2-methylpenta-2,4-dienoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its ability to form carbon-carbon bonds under mild conditions. The reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-2-methylpenta-2,4-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Methoxyphenyl)-2-methylpenta-2,4-dienoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-2-methylpenta-2,4-dienoic acid involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the penta-2,4-dienoic acid backbone can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methoxyphenyl)-2-methylpenta-2,4-dienoic acid is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and makes it a valuable molecule for research and industrial applications .

Properties

CAS No.

89650-03-3

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

5-(3-methoxyphenyl)-2-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C13H14O3/c1-10(13(14)15)5-3-6-11-7-4-8-12(9-11)16-2/h3-9H,1-2H3,(H,14,15)

InChI Key

MUMFCOINGVLYQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC1=CC(=CC=C1)OC)C(=O)O

Origin of Product

United States

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